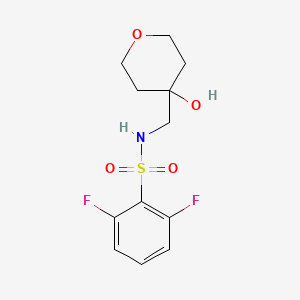
3-(methylsulfonyl)-2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(methylsulfonyl)-2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide" is a complex molecule that may be related to the field of ionic liquids and sulfonic acid derivatives. Although the provided papers do not directly discuss this compound, they do provide insight into the chemistry of related sulfonic acid imidazolium compounds. These papers discuss the design and use of ionic liquids with sulfonic acid functionalities for applications in organic synthesis, such as the nitration of aromatic compounds and the preparation of N-sulfonyl imines.
Synthesis Analysis
The synthesis of related compounds, such as 3-methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO(3)), involves the preparation of Brønsted acidic ionic liquids that can act as nitrating agents. These compounds are capable of in situ generation of nitrogen dioxide, which can then react with aromatic compounds to produce nitroarenes . Similarly, 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) is synthesized and used as a catalyst and solvent for the synthesis of N-sulfonyl imines through the condensation of sulfonamides with aldehydes or isatin . These methods suggest that the synthesis of the compound might also involve the use of sulfonic acid imidazolium derivatives as key intermediates or catalysts.
Molecular Structure Analysis
While the papers do not provide specific information on the molecular structure of "this compound," they do indicate that the sulfonic acid imidazolium compounds possess a Brønsted acidic character due to the presence of the sulfonic acid group. This group is likely to influence the reactivity and stability of the molecule, as well as its potential interactions with other compounds during synthesis or chemical reactions .
Chemical Reactions Analysis
The chemical reactions described in the papers involve the use of sulfonic acid imidazolium compounds as catalysts or reagents. For example, [Msim]NO(3) is used for the nitration of aromatic compounds, demonstrating its role in facilitating electrophilic aromatic substitution reactions . On the other hand, [Msim]Cl is used for the preparation of N-sulfonyl imines, indicating its utility in promoting condensation reactions at room temperature . These reactions highlight the versatility of sulfonic acid imidazolium compounds in organic synthesis, which may be relevant to the reactivity of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonic acid imidazolium compounds are not explicitly discussed in the provided papers. However, it can be inferred that these compounds are likely to be soluble in polar solvents due to their ionic nature and may exhibit high thermal stability. The presence of the sulfonic acid group suggests that these compounds are strong acids and can act as efficient catalysts in various chemical reactions . The properties of the compound would need to be studied in detail to understand its behavior in different environments and its potential applications in chemical synthesis.
Applications De Recherche Scientifique
Electrophysiological Activity
Imidazolidine derivatives, similar in structure to the compound , have been studied for their cardiac electrophysiological activity. Such compounds have shown potency in in vitro assays, indicating their potential in developing treatments for arrhythmias (Morgan et al., 1990)(Morgan et al., 1990).
Anticancer Activity
Research on imidazolidine and thiazolidine derivatives has also uncovered their pro-apoptotic activities, making them viable as anticancer agents. These compounds demonstrated significant growth inhibition in melanoma cell lines, suggesting a promising avenue for cancer treatment development (Yılmaz et al., 2015)(Yılmaz et al., 2015).
Enzyme Inhibition
Sulfonamide and imidazolidine derivatives have been investigated for their ability to inhibit various enzymes, including aldose reductase and carbonic anhydrases. These enzymes are targets in treating long-term diabetic complications and glaucoma, respectively, highlighting the therapeutic potential of these compounds (Alexiou & Demopoulos, 2010)(Alexiou & Demopoulos, 2010).
Propriétés
IUPAC Name |
3-methylsulfonyl-2-oxo-N-[thiophen-2-yl(thiophen-3-yl)methyl]imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S3/c1-24(20,21)17-6-5-16(14(17)19)13(18)15-12(10-4-8-22-9-10)11-3-2-7-23-11/h2-4,7-9,12H,5-6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKGEGBECKQBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-](/img/structure/B2526793.png)









![3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2526810.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride](/img/structure/B2526811.png)

![2-Oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2526814.png)